An In-depth Technical Guide to 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene for Advanced Research Applications
An In-depth Technical Guide to 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene for Advanced Research Applications
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene. We will delve into its fundamental properties, synthesis, core applications, and safe handling protocols, moving beyond a simple data sheet to provide actionable insights grounded in established scientific principles. The central theme of this compound's utility lies in its identity as a rigid, bifunctional, and electron-deficient linker, making it a valuable tool in medicinal chemistry and materials science.
Section 1: Core Properties and Identification
1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene is a halogenated aromatic compound distinguished by a heavily fluorinated benzene core and two reactive bromomethyl groups at the para positions. This unique structure imparts specific steric and electronic properties that are highly sought after for creating robust molecular architectures.
The Chemical Abstracts Service (CAS) has assigned the number 776-40-9 to this compound.[][2][3][4]
Physicochemical and Spectroscopic Data
| Property | Value | Source(s) |
| CAS Number | 776-40-9 | [][3] |
| Molecular Formula | C₈H₄Br₂F₄ | [] |
| Molecular Weight | 335.92 g/mol | [][5] |
| Appearance | Solid | |
| Melting Point | 103-106 °C | [6] |
| IUPAC Name | 1,4-bis(bromomethyl)-2,3,5,6-tetrafluorobenzene | [][5] |
| Synonyms | 2,3,5,6-Tetrafluorodibenzylbromide | [] |
| InChI Key | WTBYGXCRADGSLY-UHFFFAOYSA-N | [][5] |
| SMILES | C(Br)C1=C(F)C(F)=C(CBr)C(F)=C1F | [][3][5] |
Section 2: Synthesis and Mechanistic Rationale
The synthesis of bromomethyl-substituted benzene derivatives is a cornerstone of synthetic organic chemistry. While multiple routes can be envisioned, a common and effective strategy involves the bromomethylation of the corresponding aromatic precursor, in this case, 1,2,4,5-tetrafluorobenzene.
A plausible and field-proven approach is adapted from the synthesis of analogous compounds. This reaction proceeds via an electrophilic substitution mechanism where a formaldehyde equivalent and hydrogen bromide generate a reactive electrophile that attacks the electron-rich (relative to the attacking species) aromatic ring. The fluorine atoms are strongly deactivating; however, the reaction can be driven to completion under forcing conditions.
Illustrative Synthesis Workflow
Caption: Generalized workflow for the synthesis of the target compound.
Causality Behind Experimental Choices:
-
Paraformaldehyde & HBr: This combination serves as an in-situ source of the bromomethylating agent. Paraformaldehyde thermally depolymerizes to formaldehyde, which is then activated by the strong acid (HBr) to form a highly reactive hydroxymethyl cation or a related species, which is subsequently converted to the bromomethyl electrophile.
-
Glacial Acetic Acid: It is a polar protic solvent that is relatively stable to the harsh reaction conditions and can effectively dissolve the reactants.
-
Heat: The significant electron-withdrawing effect of the four fluorine atoms deactivates the benzene ring towards electrophilic attack. Elevated temperatures are therefore necessary to provide the activation energy required for the reaction to proceed at a reasonable rate.
Section 3: Core Applications in Drug Discovery and Materials Science
The true value of 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene lies in its role as a bifunctional linker. The two bromomethyl groups are excellent electrophiles, readily undergoing nucleophilic substitution reactions (Sₙ2) with a variety of nucleophiles, particularly soft nucleophiles like thiols.
Peptide Stapling for Therapeutic Development
A primary application in drug development is "peptide stapling." Many therapeutic peptides are limited by poor metabolic stability and an inability to maintain their bioactive conformation. Stapling involves introducing a covalent brace to lock the peptide into its desired secondary structure (e.g., an α-helix).
This compound is an ideal stapling reagent for peptides containing two cysteine residues. The thiol side chains of the cysteines act as nucleophiles, displacing the bromide ions to form two stable thioether bonds.
Why this linker is superior:
-
Rigidity: The benzene ring provides a rigid, defined linker that restricts the conformational freedom of the peptide backbone more effectively than flexible alkyl linkers.
-
Fluorination: The tetrafluorinated core introduces several beneficial properties:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the linker resistant to metabolic degradation.
-
Modulated Electronics: The electron-withdrawing fluorine atoms can influence the chemical environment, potentially enhancing binding interactions or altering the pKa of nearby residues.
-
Hydrophobicity: The fluorinated core can increase the overall hydrophobicity of the peptide, which can improve cell permeability.[7]
-
This methodology has been successfully applied using similar bis(bromomethyl)aryl linkers to create stabilized peptides for various therapeutic targets, including the p53 pathway in cancer therapy.[8]
Caption: Cysteine-reactive stapling of a peptide using the title compound.
Other Applications
-
Liquid Crystals: The rigid, well-defined geometry makes it a valuable building block for synthesizing liquid crystalline materials used in display technologies.[7]
-
Advanced Polymers: It can be used as a cross-linking agent or monomer to prepare polymers with high thermal stability and chemical resistance due to the fluorinated core.[7]
Section 4: Experimental Protocol: Thiol-Alkylation for Peptide Stapling
This protocol provides a self-validating system for the stapling of a generic, cysteine-containing peptide.
Objective: To covalently link two cysteine residues within a peptide sequence using 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene.
Materials:
-
Cysteine-containing peptide (purified, lyophilized)
-
1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene (CAS 776-40-9)
-
Ammonium bicarbonate buffer (e.g., 50 mM, pH 7.8)
-
Acetonitrile (ACN), HPLC grade
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Trifluoroacetic acid (TFA)
-
Reverse-Phase HPLC system for purification
-
Mass Spectrometer (e.g., LC-MS or MALDI-TOF) for analysis
Methodology:
-
Peptide Preparation: Dissolve the lyophilized peptide in the ammonium bicarbonate buffer to a final concentration of ~1 mg/mL. Rationale: A slightly basic pH ensures the cysteine thiol groups are sufficiently deprotonated to the more nucleophilic thiolate form, facilitating the reaction.
-
Reagent Preparation: Prepare a stock solution of the linker in a minimal amount of DMF or DMSO (e.g., 10 mg/mL). Rationale: The linker has poor aqueous solubility; a co-solvent is necessary.
-
Reaction Setup: While stirring the peptide solution, add 1.0 to 1.1 molar equivalents of the linker solution dropwise. Rationale: A slight excess of the linker can help drive the reaction to completion, but a large excess should be avoided to minimize side reactions.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. Monitor the reaction progress by taking small aliquots, quenching with an acid like formic acid, and analyzing via LC-MS. Rationale: The reaction should be monitored to determine the optimal endpoint and prevent potential over-alkylation or degradation.
-
Quenching: Once the reaction is complete (as determined by the disappearance of starting material and appearance of the desired product mass), quench the reaction by adding a small amount of a thiol scavenger like β-mercaptoethanol or by acidifying the mixture with 0.1% TFA.
-
Purification (Self-Validation): Purify the stapled peptide from unreacted starting materials and byproducts using preparative Reverse-Phase HPLC. Rationale: HPLC purification is essential to isolate the desired product to a high degree of purity required for subsequent biological assays.
-
Analysis (Self-Validation): Confirm the identity of the purified product by Mass Spectrometry. The observed mass should correspond to the calculated mass of the stapled peptide. Rationale: Mass spectrometry provides definitive confirmation that the covalent modification has occurred as intended.
Section 5: Safety, Handling, and Storage
1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene is a hazardous chemical and must be handled with appropriate precautions.
Hazard Identification
| GHS Pictogram | Hazard Class | Hazard Statement | Source(s) |
ngcontent-ng-c3402157373="" class="ng-star-inserted"> | Skin Corrosion / Eye Damage | H314: Causes severe skin burns and eye damage. | [9][10] |
| Corrosive to metals | H290: May be corrosive to metals. | [10] |
Precautionary Statements (Selected): P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338.[10]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[6][10][11][12]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[11][13]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[11][13]
-
Respiratory Protection: If handling outside a fume hood or if dust is generated, use a NIOSH-approved respirator. Do not breathe dust or vapors.[11][13]
-
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
-
Keep in a dark place under an inert atmosphere. Recommended storage temperature is 2-8°C.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[11]
Section 6: Conclusion
1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene is more than just a chemical intermediate; it is an enabling tool for innovation. Its combination of bifunctionality, structural rigidity, and the unique electronic properties imparted by its tetrafluorinated core makes it exceptionally valuable for constructing robust, high-performance molecules. For drug development professionals, its application in peptide stapling offers a direct route to enhancing the therapeutic potential of peptide-based candidates. For materials scientists, it provides a building block for novel polymers and liquid crystals with enhanced stability. Proper understanding of its reactivity and adherence to strict safety protocols are paramount to harnessing its full potential in the laboratory.
References
-
1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene | MySkinRecipes. [Link]
-
1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene | PubChem. [Link]
-
Safety Data Sheet for 1,4-Bis(bromomethyl)benzene | ChemSupply. [Link]
-
Crystal structure of 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene, C12H16Br2 | De Gruyter. [Link]
-
Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation | PMC. [Link]
Sources
- 2. 1,4-bis(broMoMethyl)-2,3,5,6-tetrafluorobenzene, CasNo.776-40-9 Shanghai chamflyer chemicals Co., Ltd(expird) China (Mainland) [chamflyer.lookchem.com]
- 3. arctomsci.com [arctomsci.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene | C8H4Br2F4 | CID 13542011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene [myskinrecipes.com]
- 8. Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 776-40-9|1,4-Bis(bromomethyl)-2,3,5,6-tetrafluorobenzene|BLD Pharm [bldpharm.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
